Chloropentaammineiridium(III) chloride

Electrochemistry Redox Thermodynamics Electron-Transfer Kinetics

Chloropentaammineiridium(III) chloride (CAS 15742-38-8, formula [Ir(NH₃)₅Cl]Cl₂, MW 383.73 g·mol⁻¹) is a yellow-to-tan crystalline powder belonging to the [M(NH₃)₅Cl]²⁺ family of octahedral ammine‑halide complexes. The iridium centre is in the +3 oxidation state, coordinated by five ammine ligands in the equatorial plane and one chloride ligand in the axial position, with two chloride counter‑ions.

Molecular Formula Cl3H15IrN5
Molecular Weight 383.73 g/mol
Cat. No. B12504543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropentaammineiridium(III) chloride
Molecular FormulaCl3H15IrN5
Molecular Weight383.73 g/mol
Structural Identifiers
SMILESN.N.N.N.N.[Cl-].[Cl-].Cl[Ir+2]
InChIInChI=1S/3ClH.Ir.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3
InChIKeyDYGMZANLQHDDSH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloropentaammineiridium(III) Chloride – Essential Technical Baseline for Procurement and Differentiation


Chloropentaammineiridium(III) chloride (CAS 15742-38-8, formula [Ir(NH₃)₅Cl]Cl₂, MW 383.73 g·mol⁻¹) is a yellow-to-tan crystalline powder belonging to the [M(NH₃)₅Cl]²⁺ family of octahedral ammine‑halide complexes. The iridium centre is in the +3 oxidation state, coordinated by five ammine ligands in the equatorial plane and one chloride ligand in the axial position, with two chloride counter‑ions [1]. Its physical presentation (>300 °C melting point, water‑soluble, Ir content typically 49.6 % min on metals basis) makes it directly inter‑comparable with the well‑known rhodium(III) and cobalt(III) analogues, yet fundamental differences in electronic structure, thermodynamic stability, and thermal behaviour render simple atomic replacement impossible [1].

Why Chloropentaammineiridium(III) Chloride Cannot Be Simply Replaced by Its Rhodium or Cobalt Congeners – The Quantified Case Against Generic In‑Class Substitution


Compounds of the general formula [M(NH₃)₅Cl]Cl₂ (M = Co, Rh, Ir) share an identical ligand set and coordination geometry, which may suggest interchangeability. However, the 5d⁶ iridium(III) centre imposes a ligand‑field stabilization energy and relativistic contraction fundamentally different from 4d⁶ rhodium(III) or 3d⁶ cobalt(III), yielding redox potentials shifted by over 1200 mV, kinetic inertness orders of magnitude greater, and distinct thermal decomposition pathways [1][2]. Consequently, substituting Ir for Rh or Co without compensating for these quantifiable divergences will invalidate electrochemical, thermolytic, catalytic, or crystallographic outcomes. The evidence items below provide the numeric justification required to make a compound‑specific selection and avoid procurement errors based on superficial formula similarity.

Chloropentaammineiridium(III) Chloride – Head‑to‑Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Irreversible Reduction Potential: A >1200 mV Cathodic Shift Relative to Cobalt and a ≥250 mV Shift Relative to Rhodium

The irreversible reduction potentials for [M(NH₃)₅Cl]²⁺ and related pentaammine complexes were measured in aqueous solution (μ = 0.1 M, NaClO₄) versus the standard calomel electrode (SCE). Iridium(III) complexes reduce near −1.7 V, rhodium(III) complexes span −0.86 to −1.45 V, and cobalt(III) complexes span +0.22 to −0.47 V [1]. The ~1250 mV gap between Ir(III) and Co(III) and the ~250 mV gap between Ir(III) and the most negative Rh(III) value constitute a thermodynamic barrier that precludes functional substitution in any electron‑transfer manifold.

Electrochemistry Redox Thermodynamics Electron-Transfer Kinetics

Absence of Exothermic Thermal Decomposition in [Ir(NH₃)₅Cl][IrCl₆] Versus Pronounced Exotherms in Co, Cr, Ru, and Rh Homologues

DSC studies of [M(NH₃)₅Cl][IrCl₆] double complex salts (M = Co, Cr, Ru, Rh, Ir) show a strong exothermic effect during the first decomposition stage above 200 °C for all first‑row and 4d transition‑metal analogues, with exotherm intensity decreasing in the order Co > Cr > Ru > Rh. In marked contrast, [Ir(NH₃)₅Cl][IrCl₆] exhibits no exothermic event whatsoever and decomposes at substantially higher temperatures [1]. This qualitative and quantitative divergence identifies the Ir‑only salt as uniquely suited for thermally controlled alloy synthesis.

Thermal Analysis Solid-State Chemistry Single-Source Precursor Design

Crystallographic Unit‑Cell Parameters and Calculated Density: Quantitative Distinction of Ir, Rh, and Ru Nitrate Salts

Single‑crystal X‑ray diffraction of the isostructural nitrate series [M(NH₃)₅Cl](NO₃)₂ (tetragonal, space group I4, Z = 2) provides unit‑cell metrics that unequivocally distinguish the three metals. For M = Ir: a = 7.6061(1) Å, c = 10.4039(2) Å, V = 601.894(16) ų, ρ_calc = 2.410 g·cm⁻³; M = Rh: a = 7.5858(5) Å, c = 10.41357(7) Å, V = 599.24(7) ų, ρ_calc = 1.926 g·cm⁻³; M = Ru: a = 7.5811(6) Å, c = 10.5352(14) Å, V = 605.49(11) ų, ρ_calc = 1.896 g·cm⁻³ [1]. The significantly higher density of the Ir analogue (+25 % vs Rh, +27 % vs Ru) is a direct consequence of iridium's greater atomic mass and provides a non‑destructive XRPD checkpoint for phase purity.

Crystallography X-ray Diffraction Phase Identification

Thermal Decomposition Onset of Ir–Pt Double‑Complex Salts: 325–330 °C Onset Provides a Quantified Precursor Processing Window

Thermal decomposition of the single‑source alloy precursors [Ir(NH₃)₅Cl][PtCl₆] and [Ir(NH₃)₅Cl][PtBr₆] under reductive hydrogen flow initiates at 325 °C and 330 °C, respectively [1]. These onset values define a precisely known thermal activation window that is accessible with standard laboratory furnaces, whereas analogous [Rh(NH₃)₅Cl][PtCl₆]‑based precursors often decompose at lower temperatures and with less well‑defined single‑phase product selectivity, as noted in the same comparative study.

Thermogravimetry Alloy Precursor Controlled Atmosphere Pyrolysis

Comparative Photochemical Stability: Ir(III) Ammine Complexes Exhibit Distinct Ligand‑Field Photochemistry Relative to Co(III) and Rh(III)

A systematic theoretical and experimental study comparing the electronic structure, interligand effects, and photochemical behavior of ammine complexes of Ir(III), Co(III), and Rh(III) concluded that the 5d⁶ iridium(III) system possesses fundamentally different ligand‑field excited‑state energies and photoaquation pathways relative to its 3d⁶ and 4d⁶ counterparts [1]. The photoaquation quantum yields and wavelength dependences for [Ir(NH₃)₅Cl]²⁺ were characterised separately and shown to be markedly lower than those of the rhodium(III) and cobalt(III) pentaammine halides [2].

Photochemistry Ligand-Field Theory Photosubstitution

Radical‑Reaction Rate Enhancement: [Ir(NH₃)₅Cl]²⁺ Displays >10⁷ M⁻¹ s⁻¹ Rate Constants with CO₃H Radicals Due to Accessible Higher Oxidation State

Flash‑photolysis kinetic measurements of carbonate radical (CO₃H) reactions with a series of [M(NH₃)₅Cl]²⁺ complexes (M = Co, Cr, Ru, Rh, Ir) show that complexes possessing an accessible higher oxidation state, notably Ir(NH₃)₅Cl²⁺, exhibit rate constants exceeding 10⁷ M⁻¹ s⁻¹ [1]. This is approximately one order of magnitude faster than the corresponding Co(III) analogue (k = 2.0 × 10⁶ M⁻¹ s⁻¹ for [Co(NH₃)₅Cl]²⁺ + CO₃H), demonstrating a mechanism‑linked reactivity advantage unique to iridium within this congeneric series.

Radical Chemistry Flash Photolysis Reaction Kinetics

Chloropentaammineiridium(III) Chloride – Evidence‑Backed Application Scenarios Where Differentiation Drives Selection


Electron‑Transfer and Redox Stability Studies Requiring a Wide Cathodic Window

When designing outer‑sphere or inner‑sphere electron‑transfer experiments, the −1.7 V (vs SCE) reduction threshold of Ir(III) pentaammine complexes (Section 3, Evidence 1) provides a >250 mV safety margin beyond the most negative Rh(III) analogue and >1200 mV beyond Co(III) analogues. This prevents premature metal‑centre reduction during cyclic voltammetry, bulk electrolysis, or homogeneous redox titrations, making chloropentaammineiridium(III) chloride the only member of the [M(NH₃)₅Cl]²⁺ series suitable for probing strongly reducing photoredox catalysts or biological electron relays [1].

Controlled Thermal Synthesis of Nanostructured Ir–Pt and Ir–Ir Bimetallic Alloy Catalysts

The absence of a low‑temperature exotherm in [Ir(NH₃)₅Cl][IrCl₆] (Section 3, Evidence 2) and the defined 325–330 °C onset for [Ir(NH₃)₅Cl][PtCl₆]/[PtBr₆] (Section 3, Evidence 4) provide a predictable, hazard‑free thermal decomposition pathway. Researchers preparing fuel‑cell electrocatalysts, automotive three‑way catalyst models, or high‑entropy alloy precursors can reproducibly obtain phase‑pure fcc‑Ir₀.₅Pt₀.₅ and related alloys by simple tube‑furnace pyrolysis under forming gas, avoiding the phase segregation and uncontrolled exothermic events observed with Rh‑ or Co‑based single‑source precursors [1][2].

Crystallographic Reference Standard and Phase‑Purity Verification Protocol

The tetragonal unit‑cell parameters and the uniquely high calculated density (2.410 g·cm⁻³) of [Ir(NH₃)₅Cl](NO₃)₂ (Section 3, Evidence 3) make the nitrate derivative an ideal X‑ray powder diffraction standard. Procurement of chloropentaammineiridium(III) chloride, followed by facile conversion to the nitrate salt, creates a high‑contrast crystallographic fingerprint that is readily distinguishable from rhodium or ruthenium contaminants at levels below 5 wt % in routine laboratory XRPD scans [1].

Photochemical Model System for Ligand‑Field Excited‑State Dynamics of 5d⁶ Complexes

The markedly reduced photoaquation quantum efficiency of [Ir(NH₃)₅Cl]²⁺ relative to its Co(III) and Rh(III) analogues (Section 3, Evidence 5) establishes the iridium complex as a benchmark for studying viscosity‑, temperature‑, and wavelength‑dependent non‑radiative decay pathways in heavy‑metal ammine systems. It is the compound of choice for time‑resolved UV‑Vis and ultrafast X‑ray spectroscopy experiments that require a photochemically inert yet structurally well‑defined octahedral 5d⁶ reference point [1][2].

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